molecular formula C18H15ClN2O2S B2693218 (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-49-7

(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2693218
CAS No.: 868369-49-7
M. Wt: 358.84
InChI Key: FNUYPDWDWMYOJE-ZZEZOPTASA-N
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Description

“(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with chloro (Cl), dimethyl (CH₃), and acetyl (COCH₃) groups. Its synthesis likely involves condensation reactions between substituted benzothiazole precursors and benzamide derivatives, analogous to methods for related heterocycles .

Properties

IUPAC Name

4-acetyl-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-10-4-9-14(19)16-15(10)21(3)18(24-16)20-17(23)13-7-5-12(6-8-13)11(2)22/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUYPDWDWMYOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the chlorinated and methylated benzothiazole with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves coupling the acetyl group with the benzamide moiety under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with other heterocyclic benzamide derivatives but differs in core heterocycles and substituents:

  • Heterocyclic Core :
    • The target compound contains a benzo[d]thiazol-2-ylidene ring, whereas analogs like 4g and 4h (from ) feature a thiadiazol-2-ylidene core. Thiazoles (6-membered with one sulfur and one nitrogen) exhibit distinct electronic properties compared to thiadiazoles (5-membered with two nitrogens and one sulfur), affecting reactivity and binding affinity .
  • Substituents: The target’s 7-chloro and 3,4-dimethyl groups on the benzothiazole contrast with 4g’s 3-methylphenyl and 4h’s 3-chlorophenyl substituents on the thiadiazole. Chloro groups enhance lipophilicity and electron-withdrawing effects, while methyl groups donate electrons, influencing solubility and stability . The 4-acetyl group on the benzamide (target) differs from 4g/4h’s dimethylamino-acryloyl moiety, altering hydrogen-bonding capacity and steric bulk .

Physicochemical Properties

Compound Heterocyclic Core Substituents Melting Point (°C) IR Peaks (cm⁻¹)
Target compound Benzo[d]thiazol-2-ylidene 7-Cl, 3,4-diMe, 4-acetyl benzamide Not reported Hypothetical: ~1680 (C=O)
4g () Thiadiazol-2-ylidene 3-MePh, dimethylamino-acryloyl 200 1690, 1638 (2C=O)
4h () Thiadiazol-2-ylidene 3-ClPh, dimethylamino-acryloyl Not reported Similar to 4g

The acetyl group in the target compound may lower solubility compared to 4g/4h’s dimethylamino-acryloyl group due to reduced polarity. The Z-configuration could further restrict molecular flexibility, impacting crystal packing and melting points .

Biological Activity

(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
  • Molecular Formula : C16H16ClN3OS
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in disease processes, including:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
  • Histone Deacetylases (HDACs) : Compounds with similar structures have shown potential as HDAC inhibitors, contributing to their anticancer properties.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide:

Assay Type Target IC50 Value (µM) Reference
Acetylcholinesterase InhibitionAChE2.5
Histone Deacetylase InhibitionHDAC10.95
Antiproliferative ActivityCancer Cell Lines1.30

Case Studies

  • Alzheimer's Disease Model :
    • In a study focused on Alzheimer's disease, the compound demonstrated significant AChE inhibition, leading to improved cognitive function in animal models. The IC50 value was reported at 2.5 µM, indicating potent activity against AChE.
  • Cancer Cell Line Studies :
    • The compound exhibited strong antiproliferative effects on various cancer cell lines with an IC50 value of 1.30 µM. This suggests potential for development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

  • The presence of the thiazole moiety appears crucial for enhancing AChE inhibitory activity.
  • Substituents on the benzamide portion significantly affect the potency against HDACs.

Computational Studies

Molecular docking studies have provided insights into the binding interactions between (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide and its targets. These studies suggest that the compound forms stable interactions within the active sites of AChE and HDACs, contributing to its inhibitory effects.

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